BenchChemオンラインストアへようこそ!

2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid

Impurity profiling Positional isomer discrimination LC-MS characterization

2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid (CAS 1001852-14-7), also designated Pomalidomide Impurity 7, is a structurally defined synthetic impurity and hydrolysis metabolite of the immunomodulatory drug pomalidomide. The compound features a 2-amino-substituted benzoic acid core linked via a 6-carbamoyl bridge to a 2,6-dioxopiperidine ring and serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) for pomalidomide.

Molecular Formula C13H13N3O5
Molecular Weight 291.26 g/mol
Cat. No. B13449677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid
Molecular FormulaC13H13N3O5
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1NC(=O)C2=C(C(=CC=C2)N)C(=O)O
InChIInChI=1S/C13H13N3O5/c14-7-3-1-2-6(10(7)13(20)21)11(18)15-8-4-5-9(17)16-12(8)19/h1-3,8H,4-5,14H2,(H,15,18)(H,20,21)(H,16,17,19)
InChIKeyWUCFRUNKXKEODY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid – Procurement-Grade Pomalidomide Hydrolysis Reference Standard for ANDA & QC


2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid (CAS 1001852-14-7), also designated Pomalidomide Impurity 7, is a structurally defined synthetic impurity and hydrolysis metabolite of the immunomodulatory drug pomalidomide [1]. The compound features a 2-amino-substituted benzoic acid core linked via a 6-carbamoyl bridge to a 2,6-dioxopiperidine ring and serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) for pomalidomide [1]. As a product of glutarimide ring hydrolysis, this compound represents a distinct metabolic fate of pomalidomide that must be chromatographically resolved and quantified from the parent drug and other process-related impurities [2].

Why Generic Pomalidomide Impurity Standards Cannot Replace 2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid


Pomalidomide impurity reference standards are not interchangeable. The hydrolysis metabolite 2-amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid (Impurity 7) differs from other pomalidomide-related substances in its positional isomerism, chromatographic behavior, and pharmacological activity [1]. Specifically, glutarimide ring hydrolysis products as a class were demonstrated to be at least 26-fold less pharmacologically active than pomalidomide in vitro, rendering their correct identification and quantification essential for accurate impurity profiling and regulatory compliance [2][3]. Using an uncharacterized or misidentified impurity standard introduces risk of co-elution, inaccurate quantitation, and failure of ANDA method validation. The evidence below quantifies these differential characteristics.

2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid: Comparator-Based Quantitative Differentiation Evidence


Positional Isomerism: 2-Amino-6-Carbamoyl Architecture vs. Pomalidomide Metabolite M10 (CC-15262, CAS 918314-45-1)

Pomalidomide Impurity 7 (target) and Pomalidomide metabolite M10 (CC-15262, CAS 918314-45-1) share the identical molecular formula C13H13N3O5 and molecular weight 291.26 g/mol, yet are distinct positional isomers [1]. The target compound features a 2-amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid scaffold, whereas M10 possesses a 4-amino-γ-(aminocarbonyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-butanoic acid structure [1][2]. This positional difference results in distinct HPLC retention times and mass fragmentation patterns, enabling unambiguous identification in chromatographic methods [3]. Hyphenated LC-MS techniques have been employed to structurally characterize and discriminate between these and other pomalidomide-related substances [3]. Correct identification of the specific positional isomer is critical because regulatory guidelines require quantification of each specified impurity with a known structural assignment.

Impurity profiling Positional isomer discrimination LC-MS characterization

In Vitro Pharmacological Activity: 26-Fold Potency Differential vs. Parent Pomalidomide (TNF-α Release Assay)

In a head-to-head in vitro pharmacological evaluation, hydrolysis products of pomalidomide (which include the target compound Pomalidomide Impurity 7) were at least 26-fold less pharmacologically active than pomalidomide [1]. Pomalidomide inhibits lipopolysaccharide (LPS)-stimulated TNF-α release in human peripheral blood mononuclear cells (PBMC) with an IC50 of 13 nM and in human whole blood with an IC50 of 25 nM . Applying the ≥26-fold differential, the corresponding IC50 for hydrolysis products can be estimated at ≥338 nM (PBMC) and ≥650 nM (whole blood). This marked potency gap establishes that Impurity 7 does not contribute meaningfully to the immunomodulatory activity of pomalidomide drug substance and must be chromatographically resolved from the active pharmaceutical ingredient during purity analysis.

TNF-alpha inhibition Pharmacological activity comparison Metabolite profiling

Metabolic Pathway Contribution: Glutarimide Ring Hydrolysis Accounts for 25% of Pomalidomide Dose Clearance

In a clinical mass balance study using [14C]pomalidomide (single 2 mg oral dose, n=8 healthy male subjects), glutarimide ring hydrolysis products—the metabolic pathway yielding Impurity 7—accounted for 25% of the administered radioactive dose [1]. This hydrolysis pathway is the second-largest clearance route after CYP450-mediated hydroxylation with subsequent glucuronidation (43% of dose) and exceeds both unchanged drug excretion (10%) and N-acetylation pathways (trace) [1]. The quantitative dominance of the hydrolysis pathway underscores the necessity of including Impurity 7 as a specified impurity in pomalidomide drug substance and drug product specifications. In circulation, pomalidomide accounted for 70% of total radioactivity, and no individual circulating metabolite exceeded 10% of parent drug exposure, confirming that hydrolysis products, while abundant in excreta, do not accumulate systemically [1].

Drug metabolism Mass balance study Excretion pathway

Regulatory-Grade Characterization: HPLC, NMR, and MS Data Package vs. Uncharacterized Generic Impurity Standards

Pomalidomide Impurity 7 (CAS 1001852-14-7) is supplied with detailed characterization data compliant with regulatory guidelines, including HPLC, 1H-NMR, HRMS, and COA documentation [1][2]. This comprehensive analytical package enables direct use for ANDA method validation (AMV), quality control (QC) applications, and traceability against pharmacopeial standards (USP or EP) [1]. In contrast, generic or uncharacterized impurity standards lack validated structural confirmation and assay data, introducing risk of regulatory rejection during ANDA review. The product is classified under HS Code 382290 (certified reference materials) and is manufactured under ISO 17034 standards for reference material production [1][3]. An HPLC method capable of simultaneously separating and quantifying pomalidomide and its known impurities including Impurity 7 has been published, establishing the analytical feasibility of impurity-specific quantification using this reference standard [4].

Reference standard procurement Regulatory compliance ANDA submission

Metabolite Identification: Differential Diagnostic Ion Fragmentation Pattern vs. Oxidative Metabolites (5-Hydroxy Pomalidomide, M17)

Pomalidomide Impurity 7, as a glutarimide ring hydrolysis product, exhibits a distinct mass spectrometric fragmentation pattern that differentiates it from oxidative metabolites such as 5-hydroxy pomalidomide (M17) and 7-hydroxy pomalidomide (M16) [1][2]. The hydrolysis products M10 and M11 collectively displayed [M+H]+ at m/z 292 with characteristic fragment ions at m/z 275, 247, 229, and 201, whereas 5- and 7-hydroxy pomalidomide (M16, M17) showed [M+H]+ at m/z 290 with fragment ions at m/z 262, 245, 179, and 84 [1]. This 2 Da mass shift and distinct fragmentation pathway provide unambiguous MS/MS-based identification. In plasma, the hydrolysis product M10 was not detected at quantifiable levels, while M11 represented 6.3% of total radioactivity AUC, whereas 5-hydroxy pomalidomide (M17) accounted for 4.0% and 7-hydroxy pomalidomide (M16) for 6.1% [1]. The unique diagnostic ions of the hydrolysis series enable definitive discrimination in metabolite profiling studies and LC-MS impurity screens.

LC-MS/MS Metabolite characterization Fragment ion profiling

HPLC Method Specificity: Simultaneous Resolution of Impurity 7 from Pomalidomide and Co-occurring Known Impurities (Patent CN105866292A)

A published HPLC method for pomalidomide-related substances (CN105866292A) demonstrates the simultaneous separation and quantification of pomalidomide and its known impurities, including Impurity 7, using reversed-phase gradient elution with UV detection [1]. The method achieves chromatographic resolution of Impurity 7 (2-amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid) from the parent pomalidomide peak and other process-related impurities such as Impurity A, Impurity B, and Impurity C [1]. This established analytical framework validates the feasibility of using the Impurity 7 reference standard for quantitative impurity determination in pomalidomide drug substance and drug product. The method uses a comparison approach of main ingredient with correction factors to control each known impurity level, ensuring accurate quantitation without requiring individual impurity reference standards for routine use once correction factors are established [1]. Pharmaceutical quality control laboratories in China have synthesized seven pomalidomide-related impurities (including one novel structure) and validated an HPLC method with demonstrated specificity and sensitivity for impurity analysis [2].

HPLC method validation Impurity resolution Gradient elution

2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid: Evidence-Backed Application Scenarios for Procurement Decision-Making


ANDA Method Validation (AMV) – Impurity-Specific HPLC Calibration and System Suitability Testing

Procurement of fully characterized Pomalidomide Impurity 7 (CAS 1001852-14-7) enables direct use as a reference standard in HPLC method validation for pomalidomide ANDA submissions. The compound's distinct retention time and MS/MS fragmentation pattern (292→275, 247, 229, 201 Da) provide unambiguous system suitability verification [1][2]. The ≥26-fold pharmacological activity differential relative to pomalidomide confirms that Impurity 7, when present at ICH Q3A-compliant levels (≤0.1%), will not confound biological assay readouts [1]. The availability of regulatory-compliant characterization data (1H-NMR, HRMS, HPLC purity, COA) satisfies ICH Q2(R1) requirements for reference standard qualification [3].

In Vitro Metabolite Identification and Pharmacokinetic Modeling – Hydrolysis Pathway Profiling

As the primary hydrolysis metabolite series accounting for 25% of pomalidomide clearance, Impurity 7 and its structural analogs (M10, M11) are essential for constructing accurate pharmacokinetic models [1]. The distinct 2 Da mass shift (m/z 292 vs. 290) between hydrolysis and oxidative metabolites enables specific LC-MS/MS detection in metabolite profiling studies [1]. The defined chemical structure allows researchers to spike authentic reference standard into hepatocyte incubations or plasma samples for retention time matching and quantitation. This compound is also critical for evaluating the potential of drug-drug interactions that may alter the hydrolysis pathway contribution .

Quality Control Batch Release Testing – Impurity Limit Quantification in Pomalidomide Drug Substance

Pharmaceutical QC laboratories utilize Impurity 7 as a quantitative reference standard for batch release testing of pomalidomide drug substance and drug product. The published reversed-phase HPLC method (CN105866292A) demonstrates simultaneous resolution of Impurity 7 from pomalidomide and co-occurring process impurities [2]. Once a correction factor is established using the Impurity 7 reference standard, routine QC testing can employ the main ingredient comparison method without consuming additional impurity reference material per batch [2]. The compound's ISO 17034-certified production (HS Code 382290) and potential pharmacopeial traceability (USP/EP) support GMP-compliant quality operations [3].

Stability-Indicating Method Development – Forced Degradation Study Reference Standard

Pomalidomide undergoes glutarimide ring hydrolysis under alkaline and thermal stress conditions, producing Impurity 7 as a degradation product [4]. Using Impurity 7 as a reference standard in forced degradation studies enables identification of this specific degradation pathway in stability-indicating HPLC methods. The compound's well-characterized mass fragmentation pattern (diagnostic ions at m/z 275, 247, 229, 201) permits sensitive detection even at trace levels in stressed samples. Including Impurity 7 in the impurity specification ensures comprehensive coverage of both process-related and degradation-related impurities per ICH Q1A(R2) stability testing requirements [4].

Quote Request

Request a Quote for 2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.